N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine
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Overview
Description
N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group and a nitro group attached to the benzoxazole core. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with tert-butyl nitrite and a suitable nitro compound under controlled conditions. One common method involves the use of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions . The reaction proceeds efficiently, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.
Cyclization: Catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (DCM) are employed.
Major Products Formed
Reduction: The reduction of the nitro group yields N-tert-butyl-6-amino-1,3-benzoxazol-2-amine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Cyclization: Cyclization can lead to the formation of polycyclic compounds with potential biological activity.
Scientific Research Applications
N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-6-nitrobenzo[d]oxazol-2-amine
- 2-Benzoxazolamine, N-(1,1-dimethylethyl)-6-nitro
Uniqueness
N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and nitro groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields .
Properties
CAS No. |
337908-66-4 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-8-5-4-7(14(15)16)6-9(8)17-10/h4-6H,1-3H3,(H,12,13) |
InChI Key |
OWKMZBHWVPETHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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